5-(Azetidin-3-yl)-1-methylpyrazole;dihydrochloride
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Overview
Description
5-(Azetidin-3-yl)-1-methylpyrazole;dihydrochloride is a heterocyclic compound that features both azetidine and pyrazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both azetidine and pyrazole rings in its structure imparts unique chemical and biological properties, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-yl)-1-methylpyrazole;dihydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized via the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Formation of the Pyrazole Ring: The pyrazole ring is often formed through cyclocondensation reactions involving hydrazine and carbonyl compounds.
Coupling of Azetidine and Pyrazole Rings: The final step involves coupling the azetidine and pyrazole rings, which can be achieved through palladium-catalyzed Suzuki–Miyaura cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(Azetidin-3-yl)-1-methylpyrazole;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole and azetidine rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups attached to the azetidine ring.
Scientific Research Applications
5-(Azetidin-3-yl)-1-methylpyrazole;dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-yl)-1-methylpyrazole;dihydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Azetidine Derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid.
Pyrazole Derivatives: Compounds containing the pyrazole ring, such as 1-phenyl-3-methyl-5-pyrazolone.
Uniqueness
5-(Azetidin-3-yl)-1-methylpyrazole;dihydrochloride is unique due to the combination of azetidine and pyrazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-(azetidin-3-yl)-1-methylpyrazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-10-7(2-3-9-10)6-4-8-5-6;;/h2-3,6,8H,4-5H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXAPIGNFUEPCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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